![molecular formula C7H4BrClO B14082779 Benzoyl bromide, 4-chloro- CAS No. 874-59-9](/img/structure/B14082779.png)
Benzoyl bromide, 4-chloro-
Overview
Description
Benzoyl bromide, 4-chloro-: is an organic compound with the molecular formula C7H4BrClO . It is a derivative of benzoyl bromide where a chlorine atom is substituted at the para position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method to prepare benzoyl bromide, 4-chloro- involves the bromination of 4-chlorobenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 4-chlorobenzene with benzoyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of benzoyl bromide, 4-chloro- typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with efficient cooling systems to manage the exothermic nature of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl bromide, 4-chloro- undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: It can be oxidized to form 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 4-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 4-chlorobenzamide, 4-chlorobenzyl alcohol, 4-chlorobenzyl thiol.
Oxidation: 4-chlorobenzoic acid.
Reduction: 4-chlorobenzyl alcohol.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways: Benzoyl bromide, 4-chloro- exerts its effects primarily through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, facilitating the substitution of various nucleophiles on the benzene ring. This mechanism is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Benzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-Chlorobenzoyl chloride: Similar structure but lacks the bromine atom.
Benzyl bromide: Lacks the chlorine atom on the benzene ring.
Uniqueness: Benzoyl bromide, 4-chloro- is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a valuable intermediate in organic synthesis .
Biological Activity
Benzoyl bromide, 4-chloro- (C7H4BrClO), is a halogenated aromatic compound that has garnered attention for its diverse biological activities. As a derivative of benzoyl bromide, this compound exhibits properties that can be leveraged in various chemical reactions and biological applications. This article explores its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.
- Molecular Formula : C7H4BrClO
- Molecular Weight : 219.56 g/mol
- CAS Number : 12277117
- Structural Formula :
Biological Activity Overview
Benzoyl bromide, 4-chloro- has been studied for its potential antimicrobial and anti-inflammatory properties. The following sections summarize key findings from research studies.
Antimicrobial Activity
- Inhibition of Bacterial Growth : Studies indicate that benzoyl bromide derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, research has shown that compounds similar to benzoyl bromide can inhibit the growth of Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis and function .
- Fungal Activity : Benzoyl bromide, 4-chloro- has demonstrated antifungal properties, particularly against Candida albicans. The mechanism involves the disruption of fungal cell membranes and inhibition of hyphal formation .
Anti-inflammatory Effects
Research suggests that benzoyl bromide derivatives may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thus potentially mitigating inflammatory responses in various models .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Aerobic Photooxidation Study : A study on the aerobic photooxidation of toluene derivatives indicated that under UV light, benzoyl bromide, 4-chloro- can be formed as an intermediate product during the oxidation process. This suggests potential applications in organic synthesis and environmental chemistry .
- Mechanistic Insights : The mechanism by which benzoyl bromide exerts its antimicrobial effects includes the formation of reactive oxygen species (ROS) which can damage cellular components leading to cell death .
Safety and Toxicity
Despite its beneficial biological activities, it is crucial to consider the safety profile of benzoyl bromide, 4-chloro-. Laboratory studies have indicated potential toxicity at high concentrations, necessitating careful handling and further investigation into its safety for therapeutic use .
Properties
IUPAC Name |
4-chlorobenzoyl bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVFBDSSZGCVJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483737 | |
Record name | Benzoyl bromide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-59-9 | |
Record name | Benzoyl bromide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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